molecular formula C16H20ClN3O3 B5901813 2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide

2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide

Cat. No. B5901813
M. Wt: 337.80 g/mol
InChI Key: YQMXSLTXOCWWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide, also known as CGP 7930, is a selective antagonist of the GABAB receptor. It was first synthesized in 1996 by researchers at Novartis Pharma AG. Since then, CGP 7930 has been extensively studied for its potential applications in scientific research.

Mechanism of Action

2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide 7930 acts as a competitive antagonist of the GABAB receptor. It binds to the receptor at the same site as the endogenous ligand, gamma-aminobutyric acid (GABA), and prevents GABA from binding and activating the receptor. This results in a decrease in the inhibitory signaling mediated by GABAB receptors.
Biochemical and Physiological Effects:
The inhibition of GABAB receptor signaling by 2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide 7930 has been shown to have a variety of biochemical and physiological effects. In particular, 2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide 7930 has been shown to enhance the release of dopamine in the brain, which may contribute to its potential as a treatment for addiction. 2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide 7930 has also been shown to reduce the perception of pain in animal models, suggesting its potential as a treatment for chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide 7930 is its selectivity for the GABAB receptor, which allows for more precise investigation of the role of this receptor in various physiological processes. However, one limitation of 2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide 7930 is its relatively low potency, which may require higher concentrations to achieve the desired effect. Additionally, 2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide 7930 has a relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for research on 2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide 7930. One area of interest is the development of more potent and selective GABAB receptor antagonists for use in scientific research and potential therapeutic applications. Additionally, further investigation of the role of GABAB receptors in addiction and pain perception may lead to the development of new treatments for these conditions. Finally, the potential use of 2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide 7930 as a tool for investigating the role of GABAB receptors in other physiological processes, such as memory and learning, warrants further study.

Synthesis Methods

The synthesis of 2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide 7930 involves a multi-step process that begins with the reaction of 3-chlorophenol with ethyl chloroacetate to form 2-(3-chlorophenoxy)ethyl acetate. This intermediate is then reacted with sodium azide and propylamine to form 2-(3-chlorophenoxy)-N-ethyl-N-propylacetamide. Finally, the oxadiazole ring is formed by reacting the intermediate with acetic anhydride and sodium azide in the presence of sulfuric acid.

Scientific Research Applications

2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide 7930 has been used in a variety of scientific research applications, including the study of GABAB receptor function and the development of new therapeutic agents for neurological and psychiatric disorders. In particular, 2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide 7930 has been shown to be a useful tool for investigating the role of GABAB receptors in pain perception, addiction, and anxiety.

properties

IUPAC Name

2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3/c1-3-6-15-18-14(19-23-15)10-20(4-2)16(21)11-22-13-8-5-7-12(17)9-13/h5,7-9H,3-4,6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMXSLTXOCWWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)CN(CC)C(=O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.